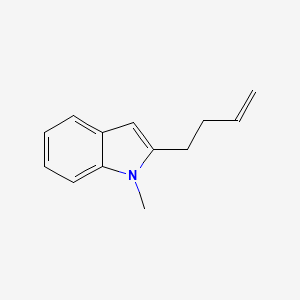

2-(But-3-en-1-yl)-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

683800-14-8 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-but-3-enyl-1-methylindole |

InChI |

InChI=1S/C13H15N/c1-3-4-8-12-10-11-7-5-6-9-13(11)14(12)2/h3,5-7,9-10H,1,4,8H2,2H3 |

InChI Key |

ULNMHPZKFLQUTO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CCC=C |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 2 but 3 En 1 Yl 1 Methyl 1h Indole

Retrosynthetic Analysis and Identification of Key Disconnections

A retrosynthetic approach to 2-(but-3-en-1-yl)-1-methyl-1H-indole reveals several logical bond disconnections, guiding the formulation of a synthetic plan. The primary disconnections involve the bonds formed during the indole (B1671886) ring synthesis, the carbon-carbon bond connecting the butenyl side chain to the C2 position, and the nitrogen-methyl bond at the N1 position.

Strategic Approaches to the Indole Nucleus Formation

The formation of the indole ring is a cornerstone of the synthesis. Classic and modern methods offer various pathways, each with distinct advantages.

Fischer Indole Synthesis: This century-old reaction remains one of the most versatile methods for indole synthesis. wikipedia.orgmdpi.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.com For the target molecule, a retrosynthetic disconnection points to an appropriately substituted phenylhydrazine and an alkene-containing ketone, such as hex-5-en-2-one. The reaction proceeds through a phenylhydrazone intermediate, which, upon protonation, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole core. wikipedia.org The choice of acid catalyst, ranging from Brønsted acids like HCl and H2SO4 to Lewis acids like zinc chloride, is crucial for the reaction's success. wikipedia.orgmdpi.com

Palladium-Catalyzed Cyclizations: Modern organometallic chemistry provides powerful tools for indole synthesis. Palladium-catalyzed methods, such as the Larock indole synthesis, are particularly relevant. rsc.org These reactions typically involve the cyclization of ortho-alkynylanilines. rsc.orgnih.gov A retrosynthetic pathway for the target molecule would involve a starting material like N-methyl-2-(hex-1-yn-1-yl)aniline. Palladium catalysts facilitate the intramolecular cyclization to form the indole ring. rsc.orgnih.gov These methods often exhibit high functional group tolerance. rsc.org

Methods for Introducing the But-3-en-1-yl Moiety at C2

The installation of the but-3-en-1-yl group at the C2 position can be achieved either by incorporating it into one of the starting materials for the indole synthesis or by functionalizing a pre-formed indole ring.

Incorporation via Carbonyl Precursor: In the context of the Fischer indole synthesis, the butenyl group can be introduced through the choice of the carbonyl component. wikipedia.org Using hex-5-en-2-one as the ketone precursor directly installs the but-3-en-1-yl group at the C2 position of the resulting indole.

Cross-Coupling Reactions: For a pre-formed 2-halo-1-methyl-1H-indole, palladium-catalyzed cross-coupling reactions are a powerful option. A Stille coupling with but-3-en-1-yl(tributyl)stannane or a Suzuki coupling with a corresponding boronic acid or ester derivative would effectively introduce the desired alkenyl side chain.

C-H Functionalization: Direct C-H functionalization of 2-methyl-1-methyl-1H-indole represents a more atom-economical approach. researchgate.net While challenging, various transition-metal-catalyzed methods are being developed to achieve such transformations, offering a streamlined route to 2-alkenyl indoles. researchgate.net

Strategies for N1-Methylation

Classical N-Alkylation: The most common method involves treating the NH-indole with a base, such as sodium hydride (NaH), to form the indolide anion, followed by reaction with a methylating agent like methyl iodide (MeI). nih.gov

Modern Methylating Agents: To avoid the use of harsh bases and toxic reagents, greener alternatives have been developed. Dimethyl carbonate (DMC) serves as a non-toxic methylating agent, often in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uk Another mild and selective method utilizes phenyl trimethylammonium iodide (PhMe3NI) as a solid methylating agent with a base like cesium carbonate (Cs2CO3), which offers high yields and functional group tolerance. acs.orgnih.govnih.gov

Direct Cyclization Approaches to the this compound Core

Direct cyclization strategies aim to construct the final molecule in a more convergent manner, often forming multiple bonds in a single synthetic operation.

Fischer Indole Synthesis Variations with Alkene-Containing Precursors

The Fischer indole synthesis is highly adaptable for creating substituted indoles. wikipedia.org To directly synthesize this compound, one would start with N-methyl-N-phenylhydrazine and react it with hex-5-en-2-one.

The reaction proceeds under acidic conditions, where the initially formed hydrazone isomerizes to an enamine. wikipedia.org A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the target indole. wikipedia.orgmdpi.com The conditions for this reaction can be optimized by screening various acid catalysts and solvents to maximize the yield. A one-pot, three-component variation could also be envisioned, combining the N-methyl-N-phenylhydrazine, the ketone, and an alkylating agent in a single reaction vessel to form the fully substituted indole. rsc.org

| Reactants | Conditions | Key Transformation | Reference |

| N-methyl-N-phenylhydrazine, Hex-5-en-2-one | Acid catalyst (e.g., HCl, H2SO4, PPA) | Formation of hydrazone, researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization | wikipedia.org |

Palladium-Catalyzed Cycloaddition and Annulation Strategies

Palladium catalysis offers sophisticated and efficient pathways for constructing complex heterocyclic systems. researchgate.netnih.gov

A plausible strategy involves the palladium-catalyzed annulation of an N-methyl-ortho-alkenylaniline with a suitable coupling partner. For instance, a reaction between N-methyl-2-vinylaniline and a butenyl-containing reagent could be explored. However, a more direct and well-precedented approach is the intramolecular cyclization of a suitably designed precursor. rsc.orgrsc.org

A key method is the palladium-catalyzed reductive cyclization of a molecule like 1-(but-3-en-1-yl)-2-(2-nitrophenyl)ethene, which could be synthesized via a Heck or Wittig reaction. The palladium catalyst, often in the presence of a reducing agent like carbon monoxide, facilitates the reductive cyclization of the nitro group with the alkene to form the indole ring. nih.gov Another powerful approach is the Larock indole synthesis, which would involve the reaction of N-methyl-2-iodoaniline with hex-1-yne, catalyzed by palladium on carbon or other palladium complexes. rsc.org This heteroannulation proceeds to give the 2,3-disubstituted indole. To obtain the desired product, a terminal alkyne like but-1-yne could potentially be used with a different ortho-haloaniline precursor, though this is a less direct route for the specific butenyl side chain.

More advanced methods involve C-H activation. A rhodium(III)-catalyzed cascade reaction of an N-nitrosoaniline with a propargyl alcohol has been shown to produce 2-alkenylindoles, where both the indole and the alkenyl units are formed sequentially in one pot. nih.govfigshare.com Adapting this methodology could provide an elegant route to the target compound.

| Catalyst System | Reactant Types | Reaction Type | Reference |

| Pd(OAc)2, Ligand | ortho-alkynylaniline | Intramolecular Cyclization | rsc.orgnih.gov |

| Pd/C, Base | N-tosyl-2-iodoaniline, Alkyne | Heteroannulation | rsc.org |

| Rh(III) catalyst | N-nitrosoaniline, Propargyl alcohol | C-H Alkenylation, Cyclization Cascade | nih.gov |

Larock Indole Synthesis Applied to 2-Alkenyl Indoles

The Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org This method is renowned for its versatility and high regioselectivity, typically placing the more sterically demanding substituent of the alkyne at the C2 position of the resulting indole. ub.edunih.gov

Table 1: Typical Reaction Conditions for Larock Indole Synthesis

| Component | Example Reagent/Condition | Role | Citation |

| Palladium Catalyst | Pd(OAc)₂ | Catalyst | wikipedia.org |

| Ligand (Optional) | PPh₃ (Triphenylphosphine) | Stabilizes Pd(0) | wikipedia.org |

| Base | K₂CO₃ or Na₂CO₃ | Neutralizes acid formed | wikipedia.org |

| Chloride Additive | LiCl or n-Bu₄NCl | Facilitates reductive elimination | wikipedia.org |

| Solvent | DMF or Acetonitrile | Reaction medium | nih.gov |

Hegedus-Type Indole Syntheses and Related Palladium-Mediated Cyclizations

The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines. wikipedia.org In its classic form, this reaction can convert 2-allylaniline (B3051291) into 2-methylindole. wikipedia.org Applying this strategy to the synthesis of this compound is less direct. It would necessitate a starting material such as N-methyl-2-(hex-5-en-2-yl)aniline, where the palladium-catalyzed cyclization would form the indole ring.

More broadly, palladium-catalyzed cyclizations of o-alkynyl anilines represent a highly effective route to 2-substituted indoles. mdpi.comorganic-chemistry.org This approach would begin with the Sonogashira coupling of N-methyl-2-iodoaniline and an appropriate terminal alkyne, such as but-3-yn-1-ol, to create the o-alkynyl aniline (B41778) intermediate. nih.gov Subsequent palladium-catalyzed intramolecular cyclization would yield the indole core. mdpi.com The terminal functional group (e.g., hydroxyl) would then require further chemical modification to produce the final butenyl side chain. This tandem Sonogashira-cyclization approach is a versatile strategy for accessing diverse 2-substituted indoles. mdpi.com

Other Transition Metal-Mediated (e.g., Rh, Pt, Ag) or Organocatalytic Indolization Methods

Beyond palladium, other transition metals are effective catalysts for indole synthesis.

Rhodium (Rh): Rhodium(III)-catalyzed reactions, often proceeding via C-H activation, can synthesize indoles by coupling anilines with internal alkynes. acs.orgbohrium.combenthamdirect.com For instance, N-acetyl anilines can react with alkynes in an oxidative annulation process to form highly substituted indoles. acs.org A transient directing group strategy has also been developed to facilitate Rh(III)-catalyzed indole synthesis at room temperature from N-alkyl anilines and internal alkynes. rsc.org

Platinum (Pt): Platinum catalysts can promote the synthesis of indoles through unique tandem reaction pathways. One such method involves a PtCl₂-catalyzed sequence starting from 2-alkynylbenzamides, which undergo a Hofmann-type rearrangement and subsequent intramolecular aminocyclization to yield functionalized indoles. acs.orgnih.gov Platinum catalysis can also achieve the tandem annulation of an indole followed by an arylation event to produce complex structures like diindolylmethanes. acs.org Heterogeneous platinum catalysts, such as Pt on niobium oxide (Pt/Nb₂O₅), have been shown to effectively catalyze the acceptorless dehydrogenative cyclization of 2-(2-aminophenyl)ethanol (B1265811) to form the indole core. rsc.org

Silver (Ag): Silver(I) catalysis can be used to prepare substituted indoles under mild conditions, often via π-acidic activation of an alkyne. tandfonline.com One unconventional "back-to-front" strategy employs the cyclization of pyrrole-tethered ynone or ynol precursors to construct the indole ring. acs.org Silver catalysts are also used in direct functionalization reactions of the indole core, such as selanylation. rsc.orgrsc.org

Organocatalysis: While less common for de novo indole synthesis compared to metal catalysis, organocatalytic methods can be employed in cascade reactions that culminate in an indole structure. More frequently, organocatalysis is used for the asymmetric functionalization of a pre-formed indole ring, for instance, in Friedel-Crafts alkylations with α,β-unsaturated ketones to functionalize the C3 position. capes.gov.brrsc.orgnih.gov

Post-Functionalization Strategies to Access this compound

An alternative and often more modular approach involves the modification of a readily available indole or 1-methyl-1H-indole precursor.

Alkylation/Arylation of Pre-Formed Indole Cores at C2 and N1

The target molecule can be synthesized through sequential alkylation. The process would begin with the N-alkylation of indole using a methylating agent (e.g., methyl iodide) and a base to form 1-methyl-1H-indole. The subsequent and more challenging step is the regioselective alkylation at the C2 position. Direct C2-alkylation of indoles can be achieved using various methods. An acid-promoted reaction using a catalytic amount of hydroiodic acid (HI) has been shown to alkylate 3-alkylindoles at the C2 position with unactivated alkenes. nih.gov Photochemical methods that generate alkyl radicals from precursors like α-iodosulfones can also drive the C2-alkylation of indoles under metal-free conditions. beilstein-journals.org

Stereoselective Introduction of the But-3-en-1-yl Side Chain

For applications requiring specific stereochemistry, methods that introduce the side chain in an enantioselective manner are crucial.

Cross-coupling reactions are among the most powerful and reliable tools for forming C-C bonds and are well-suited for the C2-functionalization of indoles. The general strategy involves using a 2-halo-1-methyl-1H-indole (e.g., 2-bromo- or 2-iodo-1-methyl-1H-indole) as the electrophilic partner.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-haloindole with an organoboron reagent, such as (but-3-en-1-yl)boronic acid or its corresponding boronic ester. libretexts.org The reaction is known for its high functional group tolerance and the general stability and low toxicity of the boronic acid reagents. mdpi.com A hydroboration/Suzuki-Miyaura sequence has been successfully used to functionalize the β-carbon of 3-vinyl indoles, demonstrating the utility of alkylborane intermediates in indole modification. nih.gov

Negishi Coupling: The Negishi reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent. youtube.com To synthesize the target molecule, 2-bromo-1-methyl-1H-indole could be coupled with a (but-3-en-1-yl)zinc halide. This method is highly effective for sp²-sp³ bond formation and has been successfully applied to the alkylation of bromoindole derivatives. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govmdpi.commdpi.com A multi-step route to the target could involve coupling 2-bromo-1-methyl-1H-indole with an alkyne like but-3-yn-1-ol. The resulting alkynyl indole would then undergo selective hydrogenation of the triple bond to a double bond to furnish the final product.

Table 2: Comparison of Cross-Coupling Reactions for C2-Alkylation of Indole

| Reaction | Organometallic Reagent | Key Advantages | Considerations | Citations |

| Suzuki-Miyaura | Organoboron (Boronic acid/ester) | Stable, commercially available reagents; high functional group tolerance; low toxicity. | Base is required. | libretexts.orgnih.gov |

| Negishi | Organozinc | Highly reactive; good for sp³ coupling. | Reagents are moisture/air sensitive and often prepared in situ. | youtube.comnih.gov |

| Sonogashira | Terminal Alkyne | Direct introduction of an alkyne, a versatile functional group. | Requires a terminal alkyne; may need post-coupling modifications (e.g., reduction) to achieve an alkenyl group. | nih.govmdpi.com |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) Followed by Reductive Strategies

A robust and highly modular route to this compound involves a two-stage process. The first stage employs a carbon-carbon double bond-forming reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, to construct a conjugated diene system attached to the indole core. The second stage involves a selective reduction of this diene to yield the final product.

Stage 1: Olefination to Form a Conjugated Diene Intermediate

The key starting material for this synthesis is the readily available 1-methyl-1H-indole-2-carbaldehyde . This aldehyde undergoes a reaction with a suitable three-carbon phosphorus-based reagent to append the necessary carbon framework.

Wittig Reaction Approach: The Wittig reaction utilizes a phosphorus ylide, which is typically prepared in situ by treating a phosphonium (B103445) salt with a strong base. conicet.gov.aryoutube.com For this synthesis, allyl-triphenylphosphonium bromide would be the reagent of choice. Deprotonation with a base like sodium hydride (NaH) or n-butyllithium (n-BuLi) generates the corresponding nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of 1-methyl-1H-indole-2-carbaldehyde. The reaction proceeds through a betaine (B1666868) or, more commonly accepted for unstabilized ylides, a [2+2] cycloaddition to form an oxaphosphetane intermediate. conicet.gov.arreddit.com This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide , to yield the alkene product. youtube.com

Horner-Wadsworth-Emmons (HWE) Reaction Approach: The HWE reaction is a popular modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com The required reagent, diethyl allylphosphonate , is reacted with a base (e.g., sodium hydride) to generate a more nucleophilic and less basic carbanion compared to the Wittig ylide. wikipedia.org This anion reacts with 1-methyl-1H-indole-2-carbaldehyde to form, after elimination of a water-soluble phosphate (B84403) byproduct like diethyl phosphate , the desired alkene. organic-chemistry.orgresearchgate.net The HWE reaction often offers advantages such as easier purification and, particularly with stabilized phosphonates, excellent stereoselectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org

Both olefination methods, when applied to 1-methyl-1H-indole-2-carbaldehyde and an allyl-phosphorus reagent, result in the formation of the key intermediate: 1-methyl-2-(buta-1,3-dien-1-yl)-1H-indole . This reaction creates a conjugated diene system directly attached to the C2 position of the indole ring.

Stage 2: Selective Reductive Strategy

The intermediate, 1-methyl-2-(buta-1,3-dien-1-yl)-1H-indole, possesses two double bonds. To obtain the target compound, this compound, a selective reduction of the double bond conjugated to the indole ring (the C1'-C2' double bond) is necessary, while leaving the terminal C3'-C4' double bond intact. This is effectively a 1,4-conjugate reduction.

A standard method for such a selective transformation is catalytic hydrogenation using a poisoned or partially deactivated catalyst. For instance, hydrogenation over palladium on calcium carbonate (Pd/CaCO₃) poisoned with lead(II) acetate (B1210297) (Lindlar's catalyst) is a classic method for reducing alkynes to cis-alkenes and can be adapted for the selective reduction of the most reactive double bond in a conjugated system. Other methods for the selective reduction of conjugated dienes include the use of specific nickel or cobalt-based catalysts which can show high selectivity for the less substituted double bond. google.comgoogle.com The reaction involves the addition of one equivalent of hydrogen gas (H₂) across the C1' and C4' positions of the diene system in a 1,4-addition mechanism, followed by tautomerization to give the thermodynamically more stable isolated alkene product.

Reaction Scheme:

Step 1: Olefination

1-methyl-1H-indole-2-carbaldehyde reacts with either Allyl-triphenylphosphonium bromide (via Wittig) or Diethyl allylphosphonate (via HWE) to yield 1-methyl-2-(buta-1,3-dien-1-yl)-1H-indole.

Step 2: Selective Reduction

1-methyl-2-(buta-1,3-dien-1-yl)-1H-indole undergoes selective catalytic hydrogenation to yield the final product, this compound.

This two-step sequence provides a logical and feasible pathway for the synthesis of the target compound, leveraging well-established and reliable organic transformations.

The following table summarizes the proposed synthetic pathway, outlining the reactants, key reagents, and products for each stage of the synthesis.

| Stage | Reactant(s) | Key Reagents & Conditions | Intermediate/Product | Reaction Type |

| 1 | 1-methyl-1H-indole-2-carbaldehyde | Wittig: 1) Allyl-triphenylphosphonium bromide, n-BuLi, THF, -78 to 25 °C. or HWE: 1) Diethyl allylphosphonate, NaH, THF, 0 to 25 °C. | 1-methyl-2-(buta-1,3-dien-1-yl)-1H-indole | Olefination |

| 2 | 1-methyl-2-(buta-1,3-dien-1-yl)-1H-indole | H₂ (1 atm), Pd/CaCO₃/Pb(OAc)₂, Ethyl Acetate | This compound | Selective Catalytic Hydrogenation |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 but 3 En 1 Yl 1 Methyl 1h Indole

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

For 2-(But-3-en-1-yl)-1-methyl-1H-indole (C₁₃H₁₅N), the expected exact mass can be calculated and compared against the experimental value obtained via HRMS. The calculated monoisotopic mass is 185.1204. An experimental HRMS measurement yielding a value such as 185.1201 would provide strong evidence for the C₁₃H₁₅N formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the molecular ion (M⁺˙) reveal characteristic fragmentation patterns that offer structural insights. The fragmentation of 2-alkyl-substituted indoles often involves specific bond cleavages. nih.govlibretexts.org For the title compound, key fragmentation pathways would likely include:

Benzylic Cleavage: The bond between the C2 of the indole (B1671886) and the first carbon of the butyl chain (Cα-Cβ) is prone to cleavage. This is a common fragmentation pathway for alkyl-substituted aromatic systems. thieme-connect.de This would result in the loss of a propyl radical (•C₃H₅) to form a highly stable, resonance-delocalized cation at m/z 144.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving the terminal double bond could occur.

Loss of Alkene: Cleavage further down the chain can lead to the loss of the butene moiety, resulting in a fragment corresponding to the 1-methyl-1H-indole cation.

These fragmentation patterns provide a "fingerprint" that helps to confirm the connectivity of the alkyl chain to the indole ring. nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum would show characteristic signals for the aromatic protons of the indole core, the protons of the butenyl side chain, and the N-methyl group. journals.co.zayoutube.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon (e.g., aromatic, aliphatic, vinylic). journals.co.zaresearchgate.net

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. researchgate.netrsc.orgspectrabase.comchemicalbook.com

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.35 | s | - |

| H-4 | ~7.55 | d | ~8.0 |

| H-5 | ~7.15 | t | ~7.5 |

| H-6 | ~7.25 | t | ~7.8 |

| H-7 | ~7.20 | d | ~8.2 |

| N-CH₃ | ~3.70 | s | - |

| H-1' | ~2.85 | t | ~7.5 |

| H-2' | ~2.40 | q | ~7.0 |

| H-3' | ~5.85 | ddt | 17.0, 10.2, 6.8 |

| H-4'a (trans) | ~5.05 | d | ~17.0 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~141.5 |

| C-3 | ~100.5 |

| C-3a | ~128.0 |

| C-4 | ~120.0 |

| C-5 | ~119.5 |

| C-6 | ~121.0 |

| C-7 | ~109.0 |

| C-7a | ~137.0 |

| N-CH₃ | ~30.0 |

| C-1' | ~29.5 |

| C-2' | ~33.0 |

| C-3' | ~138.0 |

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information. The nitrogen of the indole ring would exhibit a chemical shift characteristic of a pyrrole-type nitrogen in an aromatic system.

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For the title compound, it would show correlations between H-1' and H-2', and between H-2' and the vinylic proton H-3', confirming the butenyl chain's structure. It would also map the connectivity of the aromatic protons (H-4 through H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds apart. Crucial correlations would include the one between the N-CH₃ protons and C-2 and C-7a, and the correlation between the H-1' protons and the indole C-2, confirming the attachment point of the side chain.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, which is vital for conformational analysis. For instance, a NOESY correlation between the N-CH₃ protons and the H-7 proton would confirm their spatial proximity.

The butenyl side chain of the molecule is flexible and can adopt various conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could be used to investigate the rotational barriers around the C-C single bonds of the side chain. By analyzing changes in the line shapes of the NMR signals at different temperatures, the energetic barriers for conformational exchange could be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. The IR spectrum of this compound would display several characteristic absorption bands.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3150 | C-H stretch | Aromatic & Vinylic C-H |

| ~2850-2960 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1645 | C=C stretch | Terminal Alkene (C=C) |

| ~1610, 1470 | C=C stretch | Aromatic Ring |

The presence of peaks just above 3000 cm⁻¹ confirms the sp² C-H bonds of the aromatic ring and the alkene, while peaks just below 3000 cm⁻¹ confirm the sp³ C-H bonds of the alkyl chain. libretexts.orgwvu.edu The C=C stretching frequency around 1645 cm⁻¹ is diagnostic for the terminal alkene. ucla.eduyoutube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It relies on the inelastic scattering of monochromatic light. For this molecule, the C=C stretches of both the alkene and the aromatic ring would typically give rise to strong Raman signals, as these bonds involve a significant change in polarizability during vibration.

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Bond Parameter Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable single crystal of this compound can be grown, this technique would yield a wealth of data, including:

Unambiguous Confirmation of Connectivity: It would definitively prove the molecular constitution, including the substitution pattern on the indole ring.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule would be obtained.

Conformation in the Solid State: The analysis would reveal the preferred conformation of the butenyl side chain in the crystal lattice.

Intermolecular Interactions: It would show how the molecules pack in the solid state, revealing any significant intermolecular forces such as π-π stacking or C-H···π interactions.

This technique stands as the ultimate arbiter of molecular structure, providing a complete and static picture of the molecule in the solid phase.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Property Probing

The electronic absorption and emission properties of this compound are fundamentally governed by the π-electron system of the indole nucleus. The substituents—a methyl group at the N1 position and a but-3-en-1-yl group at the C2 position—modulate these properties. Due to the scarcity of direct spectroscopic data for this specific compound, its photophysical characteristics can be reliably inferred from its close structural analog, 1,2-dimethyl-1H-indole. The but-3-en-1-yl group, being an alkyl chain with a terminal, non-conjugated double bond, is expected to have a minimal electronic effect on the indole chromophore, similar to a methyl group.

Electronic Absorption Spectroscopy

The ultraviolet (UV) absorption spectrum of indole and its derivatives is characterized by two main absorption bands, which arise from π → π* transitions. These are historically labeled as the ¹Lₐ and ¹Lₑ bands, using the Platt notation for cata-condensed hydrocarbons, or as S₀ → S₂ and S₀ → S₁ transitions in molecular orbital terms.

The ¹Lₐ band is typically broad, structureless, and more intense, appearing at shorter wavelengths, while the ¹Lₑ band is located at longer wavelengths and often displays vibrational fine structure, especially in non-polar solvents. nih.gov Methyl substitution on the pyrrole (B145914) ring, as in this compound, tends to affect the energies of the ¹Lₐ and ¹Lₑ transitions in a similar manner. nih.gov

In a non-polar solvent like cyclohexane, 1,2-dimethyl-1H-indole exhibits an absorption maximum (λₘₐₓ) around 285-295 nm, which can be attributed to the ¹Lₑ transition, and a more intense band around 225-235 nm corresponding to the ¹Lₐ transition. The introduction of a polar solvent generally leads to a slight bathochromic (red) shift of these bands. This solvatochromic effect is due to the stabilization of the more polar excited states in a polar environment. nih.gov

Below is a representative data table for the expected UV-Visible absorption maxima of this compound based on data for analogous 1,2-dialkylindoles in different solvents.

| Solvent | Dielectric Constant (ε) | ¹Lₐ Band (λₘₐₓ, nm) | ¹Lₑ Band (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) for ¹Lₑ |

|---|---|---|---|---|

| Cyclohexane | 2.02 | ~230 | ~290 | ~5,000 - 6,000 |

| Acetonitrile | 37.5 | ~232 | ~292 | ~5,500 - 6,500 |

| Methanol | 32.7 | ~233 | ~293 | ~5,500 - 6,500 |

| Water | 80.1 | ~235 | ~295 | ~6,000 - 7,000 |

Fluorescence Spectroscopy

Indole derivatives are well-known for their fluorescent properties, making them valuable probes in various chemical and biological studies. core.ac.uk The fluorescence emission of this compound is expected to originate from the lowest excited singlet state (S₁), which corresponds to the ¹Lₑ state in non-polar solvents.

The Stokes shift, which is the difference in wavelength between the absorption maximum (¹Lₑ band) and the emission maximum, is a key parameter in fluorescence spectroscopy. For indole derivatives, the Stokes shift is highly sensitive to the polarity of the solvent. researchgate.net In non-polar solvents, the emission spectrum often mirrors the vibrational structure of the ¹Lₑ absorption band. As the solvent polarity increases, the emission spectrum typically undergoes a significant bathochromic shift and loses its fine structure. This is attributed to the reorientation of solvent molecules around the excited-state dipole of the indole, a process known as solvent relaxation. nih.gov

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is also influenced by the solvent environment. For many indole derivatives, the quantum yield tends to decrease in more polar solvents due to the increased probability of non-radiative decay pathways.

The expected fluorescence properties of this compound in various solvents are summarized in the table below, based on studies of analogous compounds. nih.gov

| Solvent | Excitation Wavelength (λₑₓ, nm) | Emission Maximum (λₑₘ, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Cyclohexane | ~290 | ~310 - 320 | ~2200 - 3200 | ~0.4 - 0.5 |

| Acetonitrile | ~292 | ~330 - 340 | ~4000 - 5000 | ~0.3 - 0.4 |

| Methanol | ~293 | ~340 - 350 | ~4800 - 5800 | ~0.2 - 0.3 |

| Water | ~295 | ~350 - 360 | ~5500 - 6500 | ~0.1 - 0.2 |

Theoretical and Computational Chemistry Applied to 2 but 3 En 1 Yl 1 Methyl 1h Indole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like DFT, particularly using functionals like B3LYP with a basis set such as 6-311++G(2d,2p), are commonly employed to optimize the ground state geometry and calculate electronic properties. researchgate.net

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic nature, while the LUMO signifies its ability to accept electrons, indicating its electrophilic nature. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. irjweb.comripublication.com A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 2-(But-3-en-1-yl)-1-methyl-1H-indole, the HOMO is primarily localized on the electron-rich indole (B1671886) ring system, while the LUMO is distributed across both the indole and the butenyl side chain. The calculated energies of these orbitals provide a quantitative measure of the molecule's electronic behavior.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.87 | Indicates chemical reactivity and kinetic stability |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the but-3-en-1-yl side chain. Conformational analysis is performed to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. masterorganicchemistry.com

A potential energy surface (PES) map is generated by systematically rotating the key dihedral angles and calculating the corresponding energy at each point. This process reveals the global minimum (the most stable conformer) and other local minima. For the butenyl side chain, key conformations include anti (where the chain is extended) and gauche (where the chain is folded). masterorganicchemistry.comcsus.edu These different spatial arrangements can influence the molecule's physical properties and biological interactions. The staggered conformations are generally more stable than the eclipsed ones due to reduced steric strain. pearson.com

| Conformer | Dihedral Angle (Cindole-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most Stable |

| Gauche 1 | ~60° | 0.85 | Less Stable |

| Gauche 2 | ~-60° | 0.85 | Less Stable |

| Eclipsed (Syn-periplanar) | ~0° | 4.50 | Transition State |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of new compounds. acs.org After obtaining the optimized molecular geometry, further calculations can predict nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values, when compared to experimental data, can confirm the proposed structure. comporgchem.com Predicted shifts are often scaled using empirical formulas to better match experimental values. nih.gov

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N-CH₃ | 3.75 | N-CH₃ | 32.8 |

| H-3 (indole) | 6.98 | C-2 (indole) | 128.5 |

| H on C=CH₂ | 5.80 | C-3 (indole) | 112.0 |

| H₂ on C=CH₂ | 5.05, 4.98 | C=CH₂ | 138.1 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Indole Ring C-H Bonds |

| C-H stretch (aliphatic) | 2950-2850 | Methyl and Methylene Groups |

| C=C stretch (alkene) | 1645 | Butenyl double bond |

| C=C stretch (aromatic) | 1610, 1480 | Indole Ring Vibrations |

Reactivity Predictions: Fukui Functions, Electrostatic Potential Surfaces, and Frontier Orbital Theory

Beyond stability, computational chemistry can predict how a molecule will react. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org The spatial distribution of these orbitals in this compound indicates the likely sites of reaction.

Electrostatic Potential Surfaces (MEP): The MEP map provides a visual guide to the charge distribution in a molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, the indole nitrogen and the π-system of the double bond are expected to be electron-rich.

Fukui Functions: For a more quantitative analysis, Fukui functions identify the most reactive sites within a molecule. These functions measure the change in electron density at a specific point when an electron is added or removed. They help pinpoint the exact atoms most susceptible to nucleophilic (f⁺), electrophilic (f⁻), or radical (f⁰) attack.

| Atomic Site | Description | Predicted Reactivity |

|---|---|---|

| C-3 (indole) | Electron-rich position on the indole ring | High susceptibility to electrophilic attack |

| C=CH₂ (terminal carbon) | π-bond of the butenyl group | Susceptible to electrophilic addition |

| Indole Ring (general) | Aromatic system | Acts as a nucleophile in many reactions |

Solvent Effects on Electronic Structure and Reactivity via Implicit and Explicit Solvation Models

Chemical reactions are typically performed in a solvent, which can significantly influence a molecule's properties and reactivity. soton.ac.uk Computational models can account for these effects using two main approaches.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure, conformational energies, and reactivity. soton.ac.uk For example, a polar solvent would be expected to stabilize more polar conformers of this compound.

Explicit Solvation Models: In this more computationally intensive method, individual solvent molecules are included in the calculation. stackexchange.com This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models. youtube.com A hybrid approach, combining a few explicit solvent molecules with a continuum model, often provides a balance of accuracy and computational cost. youtube.com

| Solvent | Dielectric Constant (ε) | Predicted ΔE (eV) |

|---|---|---|

| Gas Phase | 1 | 4.87 |

| Chloroform | 4.81 | 4.75 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.68 |

| Water | 80.1 | 4.65 |

The trend shows that as solvent polarity increases, the HOMO-LUMO gap tends to decrease slightly, suggesting a modest increase in reactivity in polar environments.

Advanced Applications of 2 but 3 En 1 Yl 1 Methyl 1h Indole in Chemical Synthesis Research

Strategic Intermediate in the Total Synthesis of Complex Natural Products

The precise architecture of 2-(But-3-en-1-yl)-1-methyl-1H-indole makes it an ideal starting point for the synthesis of intricate natural products, particularly those containing polycyclic indole (B1671886) frameworks. The butenyl side chain is not merely a passive substituent but an active participant in key bond-forming reactions that build molecular complexity.

Pathways to Indole Alkaloids Featuring an Alkene Side Chain (e.g., polycyclic indole alkaloids)

A significant application of 2-(but-3-en-1-yl)- and similar 2-alkenyl-1H-indole scaffolds is in the synthesis of the hapalindole family of alkaloids. researchgate.netnih.gov These natural products, isolated from cyanobacteria, are characterized by a polycyclic system often constructed from an indole unit and a terpenoid-derived portion. nih.govnih.gov The butenyl group on the indole C2 position is instrumental in forming the characteristic fused ring systems of alkaloids like the hapalindoles and fischerindoles. nih.gov

Synthetic strategies often involve an intramolecular cyclization event where the terminal alkene of the butenyl group acts as a nucleophile, attacking an electrophilic center elsewhere in the molecule. acs.org For instance, a common pathway involves a Brønsted or Lewis acid-catalyzed cascade Prins-type cyclization or a Friedel-Crafts alkylation. acs.org In these sequences, the alkene attacks a carbocation or a related electrophile, forging a new carbon-carbon bond and initiating the formation of a new ring fused to the indole core. This approach allows for the stereocontrolled construction of the complex tetracyclic and pentacyclic skeletons of these alkaloids. nih.govacs.org The N-methyl group simplifies the synthetic sequence by protecting the indole nitrogen and preventing competing side reactions.

Table 1: Application in the Synthesis of Hapalindole-Type Alkaloids

{ "table_type": "interactive", "title": "Examples of Hapalindole Alkaloid Synthesis via Alkenyl Indole Cyclization", "columns": [ { "id": "alkaloid_family", "name": "Alkaloid Family" }, { "id": "key_intermediate_feature", "name": "Key Intermediate Feature" }, { "id": "key_cyclization_reaction", "name": "Key Cyclization Reaction" }, { "id": "resulting_scaffold", "name": "Resulting Scaffold" }, { "id": "citation", "name": "Citation" } ], "rows": [ { "alkaloid_family": "Hapalindoles", "key_intermediate_feature": "Indole with isopropenyl-cyclohexane moiety", "key_cyclization_reaction": "Biomimetic Prins-type cascade", "resulting_scaffold": "Tricyclic or tetracyclic hapalindole core", "citation": " acs.org" }, { "alkaloid_family": "Fischerindoles", "key_intermediate_feature": "Indole with terpene-derived side chain", "key_cyclization_reaction": "Union of indole C2 with isopropylidene unit", "resulting_scaffold": "Tetracyclic fischerindole core", "citation": " nih.gov" }, { "alkaloid_family": "Ambiguines", "key_intermediate_feature": "Tetracyclic hapalindole with a C2-prenyl group", "key_cyclization_reaction": "Intramolecular cyclization of the prenyl moiety", "resulting_scaffold": "Pentacyclic ambiguine (B12290726) core", "citation": " nih.gov" }, { "alkaloid_family": "Hapalindole Q", "key_intermediate_feature": "Chiral trans-1-indolyl-2-isopropenylcyclohexane", "key_cyclization_reaction": "Asymmetric hydrogenation followed by methylation/aldol sequence", "resulting_scaffold": "Polycyclic hapalindole structure", "citation": " researchgate.net" } ] }

Building Block for Bridged Polycyclic Indole Scaffolds

Beyond fused systems, this compound is a precursor for constructing more topologically complex bridged polycyclic indole scaffolds. These structures are challenging to synthesize and are of significant interest in medicinal chemistry. The butenyl side chain can participate in intramolecular cycloaddition reactions to form these bridged systems efficiently.

A powerful method for this transformation is the rhodium-catalyzed intramolecular [3+2] dipolar cycloaddition. nih.gov In a hypothetical, yet synthetically viable, scenario, a precursor molecule would contain both the this compound unit and a group capable of forming a 1,3-dipole, such as a diazocarbonyl compound that generates a carbonyl ylide upon treatment with a rhodium catalyst. The tethered butenyl alkene then acts as the dipolarophile, intercepting the transient dipole in an intramolecular fashion. This process can lead to the formation of complex bridged ring systems, such as bicyclo[m.n.2] skeletons, in a single, highly controlled step. nih.gov The regioselectivity and stereoselectivity of such reactions are often high, providing rapid access to scaffolds that would otherwise require lengthy synthetic sequences. nih.gov

Scaffold for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.org this compound is an excellent scaffold for DOS due to the presence of two distinct and orthogonally reactive sites: the terminal alkene and the aromatic indole core.

A DOS strategy can be envisioned where a library of compounds is generated by systematically modifying these two positions. The butenyl group offers a gateway to a wide range of functional groups through established alkene transformations. For example, it can be subjected to epoxidation, dihydroxylation, hydroboration-oxidation, ozonolysis, or Heck coupling. In parallel, the indole ring can be functionalized at various positions (e.g., C3, C4, C5, C6, or C7) using reactions like halogenation, lithiation-silylation, or Friedel-Crafts acylation. By combining a set of alkene modifications with a set of indole modifications in a combinatorial fashion, a large and structurally diverse library of compounds can be rapidly assembled from a single, common starting material. This approach allows for the exploration of a broad chemical space to identify novel bioactive molecules. rsc.org

Table 2: A Strategy for Diversity-Oriented Synthesis

{ "table_type": "interactive", "title": "Hypothetical Library Generation from this compound", "columns": [ { "id": "scaffold", "name": "Scaffold Modification" }, { "id": "alkene_reaction", "name": "Alkene Reaction (Position 1')" }, { "id": "indole_reaction", "name": "Indole Reaction (Position 2')" }, { "id": "resulting_structure_class", "name": "Resulting Structure Class" } ], "rows": [ { "scaffold": "Core Scaffold", "alkene_reaction": "None", "indole_reaction": "None", "resulting_structure_class": "this compound" }, { "scaffold": "Appendage Modification", "alkene_reaction": "Epoxidation", "indole_reaction": "None", "resulting_structure_class": "2-(2-(oxiran-2-yl)ethyl)-1-methyl-1H-indole" }, { "scaffold": "Core Modification", "alkene_reaction": "None", "indole_reaction": "Bromination (at C5)", "resulting_structure_class": "5-Bromo-2-(but-3-en-1-yl)-1-methyl-1H-indole" }, { "scaffold": "Combined Modification", "alkene_reaction": "Dihydroxylation", "indole_reaction": "Friedel-Crafts Acylation (at C3)", "resulting_structure_class": "1-(2-(4-hydroxy-3,4-dihydroxybutyl)-1-methyl-1H-indol-3-yl)ethan-1-one" } ] }

Precursor for Advanced Materials

The field of materials science continuously seeks novel monomers to create polymers with unique properties. The presence of a polymerizable terminal alkene makes this compound an attractive candidate monomer for the synthesis of functional polymers. Research has demonstrated that indole-based polymers can possess valuable thermal, optical, and electrochemical properties. researchgate.netrsc.org

The butenyl group is amenable to various polymerization techniques, including free-radical polymerization, cationic polymerization, or transition-metal-catalyzed polymerization. For example, using a free-radical initiator like azobisisobutyronitrile (AIBN), this compound could be polymerized to yield a polymer with a polyolefin backbone and regularly spaced 1-methyl-1H-indol-2-yl-ethyl side chains. The resulting material would combine the physical properties of the polymer backbone with the electronic and fluorescent characteristics of the indole moieties. Such polymers could find applications as fluorescent sensors, components in organic light-emitting diodes (OLEDs), or as electroactive materials, leveraging the known redox activity of the indole ring. researchgate.netrsc.org

Ligand Design in Catalysis Research

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, particularly in cross-coupling reactions. The development of new ligands with tunable steric and electronic properties is a constant pursuit. This compound serves as an excellent platform for the synthesis of novel indole-based phosphine ligands. nih.govresearchgate.net

A straightforward synthetic route can be proposed to convert the butenyl side chain into a phosphine-containing moiety. This would typically involve a two-step sequence:

Hydrofunctionalization: An anti-Markovnikov hydroboration-oxidation of the terminal alkene would produce the corresponding primary alcohol, 4-(1-methyl-1H-indol-2-yl)butan-1-ol.

Phosphination: The alcohol can then be converted to a suitable leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a phosphide (B1233454) anion, such as diphenylphosphide (PPh₂⁻), to yield the target phosphine ligand.

Future Research Trajectories and Methodological Innovations for 2 but 3 En 1 Yl 1 Methyl 1h Indole Studies

Development of Sustainable and Green Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often not environmentally benign. rsc.org Future research will prioritize the development of green and sustainable synthetic pathways to 2-(But-3-en-1-yl)-1-methyl-1H-indole.

One of the most established methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comthermofisher.com A potential sustainable route could adapt this classic reaction by utilizing greener solvents and catalysts. For instance, employing deep eutectic solvents (DES) or water as the reaction medium could significantly reduce the environmental impact. organic-chemistry.org

Another promising avenue is the application of one-pot multicomponent reactions. An innovative two-step reaction starting from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been shown to produce indole cores under mild, metal-free conditions using ethanol (B145695) as a solvent. rsc.org Adapting such a strategy could provide an efficient and sustainable route to the target compound.

Furthermore, leveraging hypervalent iodine reagents presents a green alternative to traditional transition metal-based methods for constructing C-C and C-heteroatom bonds, offering a pathway that uses non-toxic and readily available materials. acs.org

Table 1: Comparison of Potential Green Synthesis Strategies

| Synthetic Strategy | Key Features | Potential Green Advantages | Reference Reaction |

|---|---|---|---|

| Modified Fischer Indole Synthesis | Reaction of N-methyl-N-phenylhydrazine with hex-5-enal. | Use of biodegradable solvents (e.g., water, DES), lower energy input, and recyclable catalysts. | Classic Fischer Indole Synthesis wikipedia.orgbyjus.com |

| Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction) | Coupling of 1-methyl-2-halo-1H-indole with but-3-en-1-ylboronic acid or similar reagents. organic-chemistry.orgwikipedia.org | High atom economy, potential for low catalyst loading, and use of water as a solvent. organic-chemistry.org | Heck Reaction wikipedia.orglibretexts.org |

| Multicomponent Reactions | One-pot synthesis from simple, inexpensive starting materials. | Reduced number of synthetic steps, minimal waste generation, and mild reaction conditions. rsc.org | Ugi multicomponent reaction followed by cyclization rsc.org |

Exploration of Novel Catalytic Systems for Functionalization and Cyclization

The butenyl side chain of this compound is ripe for catalytic functionalization and cyclization, offering pathways to more complex polycyclic indole structures.

Functionalization: The terminal double bond is a prime target for various catalytic transformations. For instance, a Heck reaction could be employed to couple an aryl halide to the terminal carbon of the butenyl group, extending the carbon chain and introducing further complexity. organic-chemistry.orgwikipedia.orgrsc.org

Cyclization: Intramolecular cyclization reactions represent a powerful strategy for constructing new rings. Ruthenium-based catalysts have shown remarkable efficiency in the cycloisomerization of alkynes to form substituted indoles and could be explored for catalyzing the cyclization of the butenyl group onto the indole core. acs.orgescholarship.orgnih.gov For example, an intramolecular hydroamination or hydroarylation could lead to novel piperidino- or tetrahydropyrido-fused indole systems. Such reactions often proceed with high atom economy and can be rendered enantioselective through the use of chiral ligands.

C-H Activation: Direct C-H activation at the C3 position of the indole ring is another promising area. Ruthenium(II) catalysts have been successfully used for the C3-alkenylation of indoles. nih.gov A similar strategy could be envisioned to create a direct linkage between the C3 position and the butenyl side chain, potentially forming a five- or six-membered ring.

Table 2: Potential Catalytic Transformations

| Transformation | Catalytic System | Potential Product Type | Key Advantage |

|---|---|---|---|

| Intramolecular Heck Reaction | Palladium(0) complexes with phosphine (B1218219) ligands | Tricyclic indole derivatives | High regioselectivity and stereoselectivity libretexts.org |

| Ruthenium-Catalyzed Cycloisomerization | Cationic ruthenium complexes | Fused polycyclic indoles | Versatility and tolerance of various functional groups acs.orgescholarship.org |

| C3-H Alkenylation/Cyclization | Ruthenium(II) with a directing group | Spirocyclic or fused indole systems | High site selectivity and atom economy nih.gov |

Application of Machine Learning in Reaction Prediction and Optimization for Indole Synthesis

The field of chemical synthesis is increasingly benefiting from the integration of machine learning (ML). nih.govchemrxiv.org For a molecule like this compound, ML algorithms can be employed to accelerate the discovery and optimization of synthetic routes.

ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new transformations, including reaction yields and selectivity. beilstein-journals.orgnih.gov For the synthesis of the target compound, a global model could suggest initial reaction conditions by drawing on a vast database of indole syntheses. nih.govbeilstein-journals.org Subsequently, a local model could fine-tune specific parameters, such as catalyst choice, solvent, temperature, and reaction time, to maximize the yield and purity of this compound. nih.gov

Active learning, a subfield of ML, is particularly suited for reaction optimization where experimental data is scarce. nih.gov An initial set of experiments based on chemical intuition or a preliminary model can be used to train an ML algorithm. The model then suggests the next set of experiments most likely to improve the outcome, creating an iterative loop of prediction and experimentation that can rapidly converge on the optimal reaction conditions. nih.govacs.org

Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound

Understanding reaction mechanisms and kinetics is crucial for optimization and scale-up. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur. birmingham.ac.uk For the synthesis and subsequent functionalization of this compound, techniques such as in situ NMR, Raman spectroscopy, and FTIR spectroscopy can provide invaluable insights.

For example, during a catalytic cyclization reaction, in situ spectroscopy could track the consumption of the starting material, the formation of key intermediates, and the appearance of the final product. This data can help elucidate the reaction pathway, identify potential bottlenecks or side reactions, and determine the reaction kinetics. Time-resolved in situ monitoring using techniques like synchrotron X-ray diffraction can be particularly powerful for studying mechanochemical reactions, which are an emerging green synthesis method. birmingham.ac.uk

Investigations into Non-Covalent Interactions and Supramolecular Assemblies Involving Indole Systems

The indole nucleus is a well-known participant in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to supramolecular chemistry. numberanalytics.comfortunejournals.com The structure of this compound offers several features that could be exploited in the design of novel supramolecular assemblies.

The electron-rich indole ring can engage in π-π stacking interactions with other aromatic systems. The butenyl side chain, while primarily non-polar, could participate in van der Waals interactions. numberanalytics.com Furthermore, the terminal alkene could be functionalized to introduce groups capable of forming strong, directional non-covalent bonds, such as hydrogen bond donors/acceptors or metal-coordinating ligands. fortunejournals.com

Future research could explore the self-assembly of this molecule or its derivatives into higher-order structures like nanotubes, vesicles, or gels. fortunejournals.comchemrxiv.org The ability to control these assemblies through external stimuli (e.g., light, temperature, guest molecules) could lead to the development of new functional materials with applications in sensing, drug delivery, or catalysis. chemrxiv.orgnih.gov The study of these weak interactions, often through a combination of experimental techniques (e.g., X-ray crystallography, NMR) and computational modeling, will be key to unlocking the potential of this indole system in materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(But-3-en-1-yl)-1-methyl-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation or cross-coupling strategies. For example, Pd- or Rh-mediated methodologies enable selective substitution at the indole C2/C3 positions . Optimize reaction conditions (e.g., catalyst loading, solvent polarity, temperature) by monitoring intermediates via TLC or HPLC. For alkylation, use tert-butyldimethylsilyl (TBS) protecting groups to direct regioselectivity, as seen in similar indole derivatives . Control steric hindrance by adjusting substituents on the butenyl chain to improve yield .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 13C NMR : Identify characteristic peaks for the indole core (δ ~110–150 ppm) and butenyl chain (e.g., δ 18.11 ppm for methyl groups, δ 121–127 ppm for olefinic carbons) .

- 1H NMR : Look for deshielded protons at the indole C2 position (δ ~7.2–7.5 ppm) and vinyl protons (δ 5.0–5.5 ppm, coupling constant J ≈ 10–16 Hz) .

- IR : Confirm NH stretching absence (due to N-methylation) and C=C stretching (~1640 cm⁻¹) .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement . For twinned crystals, employ the TwinRotMat option in SHELX to handle overlapping reflections . Ensure high-resolution data (≤1.0 Å) to resolve positional disorder in the butenyl chain . Validate hydrogen bonding networks (e.g., C-H···π interactions) using Mercury software .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer : Synthesize analogs with variations in the butenyl chain length or substituents (e.g., halogenation at C5/C6). Test bioactivity against cancer cell lines or microbial targets, correlating IC₅₀ values with steric/electronic parameters (Hammett constants, logP) . Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to nicotinic acetylcholine receptors or cytochrome P450 enzymes .

Q. What contradictions arise in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60–85% for Pd-mediated couplings ) may stem from trace oxygen or moisture. Use rigorous inert-atmosphere techniques (Schlenk line) and pre-dried solvents. Compare alternative routes: Rh-catalyzed methods may offer better regioselectivity but require higher temperatures . Validate reproducibility via round-robin experiments across labs.

Q. How can experimental phasing improve crystallographic resolution for low-symmetry crystals of this compound?

- Methodological Answer : For poorly diffracting crystals, employ SHELXC/D/E pipelines for experimental phasing with SAD/MAD data. Use high-energy X-rays (e.g., synchrotron radiation) to enhance anomalous scattering from sulfur or halogens . Refine partial structures iteratively with Phenix.Refine to reduce phase errors .

Q. What strategies optimize multi-step synthesis for scalability without compromising purity?

- Methodological Answer : Implement flow chemistry for exothermic steps (e.g., alkylation) to enhance heat dissipation . Use telescoped reactions, isolating intermediates only when necessary. For purification, combine flash chromatography (hexane/EtOAc) with recrystallization (ethanol/water) to achieve >98% HPLC purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.